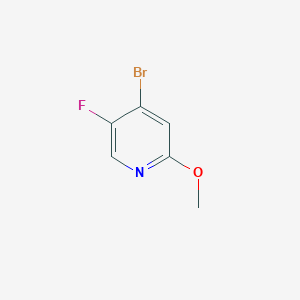

4-Bromo-5-fluoro-2-methoxypyridine

Description

The exact mass of the compound 4-Bromo-5-fluoro-2-methoxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-5-fluoro-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-fluoro-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-fluoro-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOXAHNHAAPUKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660531 | |

| Record name | 4-Bromo-5-fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-00-5 | |

| Record name | 4-Bromo-5-fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-fluoro-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Bromo-5-fluoro-2-methoxypyridine: Synthesis, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. 4-Bromo-5-fluoro-2-methoxypyridine (CAS No. 884495-00-5) has emerged as a highly valuable heterocyclic intermediate. Its utility stems from a unique confluence of structural features: a pyridine core, common in numerous approved drugs, decorated with three distinct functional groups.[1] The methoxy group can influence metabolic stability and conformation, the fluorine atom can enhance pharmacokinetic properties such as bioavailability, and the bromine atom serves as a versatile reactive handle for constructing molecular complexity.[2][3]

This guide provides an in-depth technical overview of 4-Bromo-5-fluoro-2-methoxypyridine, moving beyond a simple cataloging of facts to explain the causality behind its synthesis and reactivity. As a self-validating resource, it is designed to empower researchers to confidently incorporate this potent building block into their synthetic and drug discovery programs.

Physicochemical & Spectroscopic Profile

A clear understanding of a compound's physical and chemical properties is the foundation of its effective use in the laboratory. The key data for 4-Bromo-5-fluoro-2-methoxypyridine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 884495-00-5 | [4][5] |

| Molecular Formula | C₆H₅BrFNO | [4][6] |

| Molecular Weight | 206.01 g/mol | [4][7] |

| Boiling Point | 201 °C | [4] |

| Density | 1.621 g/cm³ | [4] |

| Flash Point | 75 °C | [4] |

| Predicted XlogP | 1.9 | [6] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [4] |

| Appearance | Varies; often a liquid or low-melting solid. | [8] |

Spectroscopic Characterization: While specific spectra are vendor-dependent, the structural identity and purity of 4-Bromo-5-fluoro-2-methoxypyridine are typically confirmed using standard analytical techniques. Predicted mass spectrometry data shows an expected [M+H]⁺ adduct at m/z 205.96114.[6] ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for unambiguous structural confirmation.

Proposed Synthesis: A Logic-Driven Protocol

While multiple synthetic routes to substituted fluoropyridines exist, a common and reliable strategy involves diazotization and halogenation of an appropriate aminopyridine precursor.[9][10][11] The following protocol is a plausible, multi-step synthesis adapted from established methodologies for analogous compounds.

Experimental Protocol: Synthesis of 4-Bromo-5-fluoro-2-methoxypyridine

Step 1: Nitration of 2-Methoxy-5-aminopyridine

-

Rationale: Introduction of a nitro group, which can later be reduced to the key amine functionality for subsequent diazotization.

-

Procedure: To a cooled (0-5 °C) solution of 2-methoxy-5-aminopyridine in concentrated sulfuric acid, add potassium nitrate portion-wise, maintaining the internal temperature below 10 °C.

-

Stir the reaction mixture at this temperature for 2-3 hours, then allow it to warm to room temperature and stir overnight.

-

Work-up & Validation: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried. The product, 2-methoxy-5-amino-4-nitropyridine, should be characterized by LC-MS and ¹H NMR to confirm successful nitration.

Step 2: Reduction of the Nitro Group

-

Rationale: Conversion of the nitro group to an amine is necessary for the subsequent Sandmeyer or Balz-Schiemann reaction.

-

Procedure: Dissolve the nitro-compound from Step 1 in ethanol or methanol. Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, or perform catalytic hydrogenation using Pd/C.

-

Heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up & Validation: Cool the reaction, neutralize with a base (e.g., NaOH), and extract the product, 2-methoxy-pyridine-4,5-diamine, with ethyl acetate. Confirm the structure via mass spectrometry.

Step 3: Diazotization and Bromination (Sandmeyer Reaction)

-

Rationale: The Sandmeyer reaction is a classic and robust method for converting an aromatic amine to a bromide via a diazonium salt intermediate.

-

Procedure: Dissolve the diamine from Step 2 in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

Work-up & Validation: After gas evolution ceases, warm the mixture to 50-60 °C for 1 hour. Cool, extract with a suitable solvent like dichloromethane, and purify by column chromatography. The intermediate, 4-bromo-2-methoxy-5-aminopyridine, must be validated by NMR and LC-MS.

Step 4: Diazotization and Fluorination (Balz-Schiemann Reaction)

-

Rationale: The Balz-Schiemann reaction is the most common method for introducing fluorine onto an aromatic ring from an amine. It involves the formation and subsequent thermal decomposition of a diazonium tetrafluoroborate salt.

-

Procedure: Dissolve the amino-bromo-pyridine from Step 3 in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.

-

Slowly add an aqueous solution of sodium nitrite. A precipitate of the diazonium tetrafluoroborate salt should form.

-

Isolate the salt by filtration, wash with cold ether, and dry carefully.

-

Procedure (Decomposition): Gently heat the dry diazonium salt until nitrogen evolution begins. The thermal decomposition yields the final product. Alternatively, the decomposition can be carried out in an inert, high-boiling solvent.

-

Work-up & Validation: The crude product is purified by distillation or column chromatography. Final product identity and purity (>98%) must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS.

Reactivity and Synthetic Utility

The synthetic power of 4-Bromo-5-fluoro-2-methoxypyridine lies in the distinct reactivity of its functional groups, which can be addressed selectively. The pyridine nitrogen and the strongly electron-withdrawing fluorine atom activate the ring towards nucleophilic aromatic substitution (SNAr), while the bromine atom at the C4 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions.[12][13]

Caption: Logical relationship between structure and reactivity.

A primary application is in Suzuki-Miyaura coupling, a robust method for forming carbon-carbon bonds.

Workflow Example: Suzuki-Miyaura Coupling

Caption: Typical workflow for a Suzuki coupling reaction.

This reactivity makes the compound an excellent scaffold for building libraries of diverse molecules for high-throughput screening.[1] The bromine can be substituted with a wide array of aryl, heteroaryl, or alkyl groups, while the fluorine atom may be displaced by nucleophiles like amines or thiols under specific conditions, further expanding molecular diversity.

Applications in Drug Development

While not typically an active pharmaceutical ingredient itself, 4-Bromo-5-fluoro-2-methoxypyridine is a crucial intermediate in the synthesis of more complex bioactive molecules. Its structural motifs are found in compounds designed for a range of biological targets. The strategic incorporation of the fluoropyridine moiety is a well-established tactic to modulate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[2] Its analogs are widely employed in the synthesis of compounds for both pharmaceuticals and agrochemicals.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 4-Bromo-5-fluoro-2-methoxypyridine.

-

Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14][15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[17] Work should be conducted in a well-ventilated fume hood.[8]

-

Storage and Incompatibilities: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[4][14] It is incompatible with strong acids, bases, and oxidizing agents.[14]

-

First Aid: In case of contact, rinse eyes immediately and thoroughly with water, wash skin with soap and water, and move to fresh air if inhaled.[8][14] Seek medical attention if irritation persists.

Conclusion

4-Bromo-5-fluoro-2-methoxypyridine is more than just a catalog chemical; it is a strategic tool for chemical innovation. Its well-defined points of reactivity allow for selective and predictable transformations, making it an ideal scaffold for building complex molecular architectures. By understanding the principles behind its synthesis and chemical behavior, researchers can fully leverage its potential to accelerate the discovery of next-generation pharmaceuticals and other functional materials.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE CAS#: 884495-00-5 [chemicalbook.com]

- 5. keyorganics.net [keyorganics.net]

- 6. PubChemLite - 4-bromo-5-fluoro-2-methoxypyridine (C6H5BrFNO) [pubchemlite.lcsb.uni.lu]

- 7. sinfoobiotech.com [sinfoobiotech.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 10. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 11. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. 4-Bromo-5-fluoro-2-methylpyridine | C6H5BrFN | CID 57374634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-5-fluoro-2-methoxypyridine in Medicinal Chemistry

4-Bromo-5-fluoro-2-methoxypyridine is a halogenated pyridine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique trifunctionalized scaffold, featuring a bromine atom, a fluorine atom, and a methoxy group on the pyridine ring, offers a versatile platform for the construction of novel therapeutic agents. The strategic placement of these functionalities allows for a multitude of chemical transformations, making it a sought-after intermediate for the synthesis of kinase inhibitors and other biologically active compounds.[1][2]

The pyridine core is a well-established privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3] The bromine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse molecular fragments.[4] The methoxy group, on the other hand, can modulate the electronic properties of the pyridine ring and influence the compound's solubility and metabolic fate. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-Bromo-5-fluoro-2-methoxypyridine, along with insights into its application in modern drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Bromo-5-fluoro-2-methoxypyridine is fundamental for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFNO | [5] |

| Molecular Weight | 206.01 g/mol | [5] |

| CAS Number | 884495-00-5 | [5] |

| Appearance | Likely a solid or liquid | N/A |

| Boiling Point | 201 °C | [5] |

| Density | 1.621 g/cm³ | [5] |

| Flash Point | 75 °C | [5] |

| pKa (Predicted) | 2.0 ± 0.10 | [5] |

| XlogP (Predicted) | 1.9 | N/A |

| InChI | InChI=1S/C6H5BrFNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 | N/A |

| SMILES | COC1=NC=C(C(=C1)Br)F | N/A |

Synthesis and Mechanistic Considerations

The synthesis of 4-Bromo-5-fluoro-2-methoxypyridine can be approached through several routes, leveraging the principles of electrophilic aromatic substitution and diazotization reactions. A plausible and efficient synthetic pathway is outlined below, starting from commercially available 2-methoxy-5-fluoropyridine.

Proposed Synthetic Route

Caption: Proposed synthesis of 4-Bromo-5-fluoro-2-methoxypyridine.

Experimental Protocol: Synthesis of 4-Bromo-5-fluoro-2-methoxypyridine

Objective: To synthesize 4-Bromo-5-fluoro-2-methoxypyridine via electrophilic bromination of 2-methoxy-5-fluoropyridine.

Materials:

-

2-Methoxy-5-fluoropyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for column chromatography)

Procedure:

-

To a solution of 2-methoxy-5-fluoropyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-Bromo-5-fluoro-2-methoxypyridine.

Analytical Characterization: A Validating System

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized 4-Bromo-5-fluoro-2-methoxypyridine. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.9 | d | ~2.5 | H-6 |

| ~6.8 | d | ~5.0 | H-3 |

| ~3.9 | s | - | -OCH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C-2 |

| ~155 (d, J ≈ 240 Hz) | C-5 |

| ~145 (d, J ≈ 15 Hz) | C-6 |

| ~110 (d, J ≈ 5 Hz) | C-3 |

| ~105 (d, J ≈ 25 Hz) | C-4 |

| ~54 | -OCH₃ |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of the compound.

Expected Mass Spectrum (Electron Ionization - EI):

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

| m/z | Assignment |

| 205/207 | [M]⁺ |

| 190/192 | [M - CH₃]⁺ |

| 176/178 | [M - C₂H₃]⁺ |

| 126 | [M - Br]⁺ |

Experimental Protocol for GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like ethyl acetate.

-

Chromatographic Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 250 °C).

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (70 eV).

-

Scan Range: m/z 40-300.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized compound.

Experimental Protocol for HPLC Analysis:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B (e.g., 10% to 90% B over 15 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

-

Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 0.1-1.0 mg/mL.

-

Analysis: Inject the sample and integrate the peak areas to determine the purity.

Application in Drug Development: A Scaffold for Kinase Inhibitors

Substituted pyridines, such as 4-Bromo-5-fluoro-2-methoxypyridine, are key structural motifs in a multitude of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Caption: Synthetic utility in kinase inhibitor development.

The bromine atom at the 4-position of 4-Bromo-5-fluoro-2-methoxypyridine is well-suited for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various aryl or heteroaryl moieties, which are often crucial for binding to the ATP-binding pocket of kinases. Subsequent functionalization, for example, through nucleophilic aromatic substitution of the fluorine atom or modification of the methoxy group, can be employed to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Conclusion

4-Bromo-5-fluoro-2-methoxypyridine is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of reactive sites on a privileged pyridine scaffold provides a robust platform for the synthesis of novel and potent kinase inhibitors and other therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a comprehensive framework for the preparation and characterization of this important intermediate, empowering researchers to accelerate their drug discovery efforts.

References

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

- Preparation method of fluoropyridine compounds.

- Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

4-Bromo-3-fluoro-5-methoxypyridine. MySkinRecipes. [Link]

-

Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methoxypyridine: Molecular Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-fluoro-2-methoxypyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the pyridine core, renders it a versatile building block for the synthesis of complex, biologically active molecules. The pyridine scaffold is a privileged structure in a vast array of pharmaceuticals, and the presence of multiple functional groups on this heterocycle offers numerous avenues for chemical modification. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of 4-Bromo-5-fluoro-2-methoxypyridine, with a particular focus on its utility as a synthetic intermediate.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Bromo-5-fluoro-2-methoxypyridine incorporates a pyridine ring substituted at the 2-, 4-, and 5-positions. The bromine atom at the 4-position serves as an excellent handle for various cross-coupling reactions, while the fluorine atom at the 5-position can modulate the electronic properties and metabolic stability of derivative compounds. The methoxy group at the 2-position influences the reactivity of the pyridine ring and can participate in hydrogen bonding interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrFNO | [1] |

| Molecular Weight | 206.01 g/mol | [1] |

| CAS Number | 884495-00-5 | [1] |

| Boiling Point | 201 °C | [1] |

| Density | 1.621 g/cm³ | [1] |

| Flash Point | 75 °C | [1] |

Synthetic Considerations

While a specific, detailed experimental protocol for the synthesis of 4-Bromo-5-fluoro-2-methoxypyridine is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted pyridines. A likely approach would involve a multi-step sequence starting from a readily available pyridine derivative.

Proposed Synthetic Workflow

A potential synthetic pathway could commence with a suitable aminopyridine, followed by diazotization, fluorination, and subsequent bromination and methoxylation steps. The precise order of these transformations would be critical to ensure the desired regioselectivity.

Caption: Proposed synthetic workflow for 4-Bromo-5-fluoro-2-methoxypyridine.

Key Experimental Steps:

-

Diazotization and Fluorination: A common method for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. This involves the diazotization of an aminopyridine with a nitrite source in the presence of a fluorinating agent like tetrafluoroboric acid, followed by thermal decomposition of the resulting diazonium salt.[2]

-

Bromination: The introduction of a bromine atom can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of an acid catalyst.[2]

-

Methoxylation: The methoxy group can be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., a chloro or bromo substituent) with sodium methoxide.[2]

It is important to note that the optimization of reaction conditions, including solvents, temperatures, and catalysts, would be necessary to achieve a high yield of the desired product.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for 4-Bromo-5-fluoro-2-methoxypyridine, the following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

| Technique | Predicted Data |

| ¹H NMR | Two aromatic protons are expected in the downfield region (δ 7.0-8.5 ppm), likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and adjacent protons. The methoxy group protons will appear as a singlet further upfield (δ 3.8-4.2 ppm). |

| ¹³C NMR | The spectrum will show six distinct carbon signals. The carbon atoms attached to the electronegative nitrogen, oxygen, fluorine, and bromine atoms will be shifted downfield. The C-F and C-Br carbons will exhibit characteristic splitting patterns due to coupling with the respective halogen nuclei. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the pyridine ring. |

| Mass Spec (EI) | The molecular ion peak (M+) would be observed at m/z 206 and 208 with approximately equal intensity, characteristic of a monobrominated compound. Key fragmentation patterns would likely involve the loss of the methoxy group and/or bromine atom. |

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-Bromo-5-fluoro-2-methoxypyridine lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The bromine atom at the 4-position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the brominated pyridine and a wide variety of boronic acids or esters. This allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents at the 4-position of the pyridine ring, facilitating the rapid generation of libraries of novel compounds for biological screening.[3][4]

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

The incorporation of a fluorine atom can significantly enhance the pharmacokinetic properties of a drug candidate, such as metabolic stability and bioavailability.[5] The methoxy group can influence the molecule's conformation and potential interactions with biological targets.[5] This combination of functionalities makes 4-Bromo-5-fluoro-2-methoxypyridine a highly valuable scaffold for the development of novel therapeutics targeting a wide range of diseases.[6][7]

Safety and Handling

As with any halogenated organic compound, 4-Bromo-5-fluoro-2-methoxypyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

| Hazard | Recommendation |

| Inhalation | Avoid breathing dust, fumes, gas, mist, vapors, or spray. |

| Skin Contact | Avoid contact with skin. In case of contact, wash immediately with plenty of water. |

| Eye Contact | Avoid contact with eyes. In case of contact, rinse immediately with plenty of water and seek medical advice. |

| Ingestion | Do not ingest. If swallowed, seek medical advice immediately. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |

Conclusion

4-Bromo-5-fluoro-2-methoxypyridine is a key synthetic building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a reactive bromine atom, a metabolically stabilizing fluorine atom, and a modulating methoxy group on a privileged pyridine scaffold makes it an attractive starting material for the synthesis of novel bioactive compounds. While detailed experimental data for this specific isomer remains limited, its utility can be confidently predicted based on the well-established chemistry of related halogenated pyridines. Further exploration of the synthesis and reactivity of this compound is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

-

Senshu University. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

ResearchGate. Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

-

MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Available at: [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

Espacenet. Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid. Available at: [Link]

-

PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Available at: [Link]

-

Justia Patents. Bromine facilitated synthesis of fluoro-sulfur compounds. Available at: [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]

-

YouTube. NMR Analysis - Determining a Structure with IR and NMR. Available at: [Link]

- Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

Sources

- 1. 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE CAS#: 884495-00-5 [m.chemicalbook.com]

- 2. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 4-Bromo-5-fluoro-2-methoxypyridine

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromo-5-fluoro-2-methoxypyridine (CAS No. 884495-00-5), a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery.[1][2] Given the limited availability of published, peer-reviewed synthetic procedures for this specific isomer, this document outlines a rational, multi-step synthesis based on established and reliable methodologies for analogous pyridine functionalizations.[1] The proposed route is designed to be both efficient and adaptable, providing researchers and drug development professionals with a solid foundation for the laboratory-scale production of this valuable intermediate. This guide includes detailed, step-by-step experimental protocols, mechanistic insights, and a thorough discussion of the underlying chemical principles.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][3] Its presence is critical to the function of drugs ranging from the anti-ulcer medication omeprazole to the targeted anticancer agent sorafenib.[4] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity.

4-Bromo-5-fluoro-2-methoxypyridine is a particularly interesting building block due to its unique combination of functional groups. The methoxy group at the 2-position, the fluorine atom at the 5-position, and the bromine atom at the 4-position offer multiple, distinct reaction sites for further chemical modification. The bromine atom, in particular, is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, which are fundamental for the construction of complex molecular architectures.[1][5] The fluorine atom can significantly influence the electronic properties of the pyridine ring and may also serve as a site for nucleophilic aromatic substitution under specific conditions.[1]

This guide will detail a proposed synthetic route starting from a commercially available precursor, progressing through a key bromination step to yield the target molecule.

Proposed Synthetic Pathway

The proposed synthesis of 4-Bromo-5-fluoro-2-methoxypyridine is a two-step process commencing with the commercially available 5-Fluoro-2-methoxypyridine. This pathway is designed for its logical simplicity and reliance on well-documented and high-yielding reaction types.

The overall transformation is depicted in the workflow diagram below:

Caption: Proposed synthetic workflow for 4-Bromo-5-fluoro-2-methoxypyridine.

Detailed Experimental Protocols

The following protocols are based on established procedures for the bromination of substituted pyridines and have been adapted for the synthesis of the target molecule.[6]

Materials and Reagents

| Reagent/Material | Purity | Supplier | Notes |

| 5-Fluoro-2-methoxypyridine | ≥98% | Various | Starting material |

| N-Bromosuccinimide (NBS) | ≥98% | Various | Brominating agent |

| Acetonitrile (MeCN) | Anhydrous | Various | Reaction solvent |

| Dichloromethane (DCM) | ACS Grade | Various | Extraction solvent |

| Saturated Sodium Bicarbonate | ACS Grade | Various | Aqueous wash |

| Brine | ACS Grade | Various | Aqueous wash |

| Anhydrous Magnesium Sulfate | ACS Grade | Various | Drying agent |

| Silica Gel | 230-400 mesh | Various | For column chromatography |

| Ethyl Acetate | HPLC Grade | Various | Eluent for chromatography |

| Hexanes | HPLC Grade | Various | Eluent for chromatography |

Step-by-Step

Reaction Scheme:

Caption: Electrophilic bromination of 5-Fluoro-2-methoxypyridine.

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Fluoro-2-methoxypyridine (10.0 g, 78.7 mmol).

-

Add anhydrous acetonitrile (100 mL) to dissolve the starting material.

-

To this solution, add N-Bromosuccinimide (NBS) (15.4 g, 86.6 mmol, 1.1 equivalents) portion-wise over 10 minutes.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is complete when the starting material spot is no longer visible.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (150 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (0% to 15%).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to afford 4-Bromo-5-fluoro-2-methoxypyridine as a solid or oil.

Physicochemical and Spectroscopic Data

The expected properties of the final product, 4-Bromo-5-fluoro-2-methoxypyridine, are summarized below.[7]

| Property | Value |

| CAS Number | 884495-00-5 |

| Molecular Formula | C₆H₅BrFNO |

| Molecular Weight | 206.01 g/mol |

| Boiling Point | 201°C |

| Density | 1.621 g/cm³ |

| Appearance | Expected to be a liquid or low-melting solid |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the carbon atoms of the pyridine ring and the methoxy group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one bromine atom.

Safety Considerations

-

N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Solvents: Acetonitrile, dichloromethane, ethyl acetate, and hexanes are flammable and/or toxic. Avoid inhalation and contact with skin.

-

General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

This technical guide presents a robust and scientifically sound proposed synthesis for 4-Bromo-5-fluoro-2-methoxypyridine. While direct, peer-reviewed literature for this specific compound's synthesis is scarce, the outlined procedure is based on well-established and high-yielding bromination reactions of similar pyridine derivatives. This guide is intended to provide a strong starting point for researchers in medicinal chemistry and drug discovery, enabling them to access this versatile building block for the development of novel therapeutic agents. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired yield and purity in a specific laboratory setting.

References

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

National Center for Biotechnology Information. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Available from: [Link]

-

MySkinRecipes. 4-Bromo-3-fluoro-5-methoxypyridine. Available from: [Link]

-

Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Bromo-3-fluoro-5-methoxypyridine [myskinrecipes.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE CAS#: 884495-00-5 [m.chemicalbook.com]

Spectroscopic Data for 4-Bromo-5-fluoro-2-methoxypyridine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromo-5-fluoro-2-methoxypyridine (CAS No. 884495-00-5). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in the fundamental principles of spectroscopy and a thorough analysis of empirically obtained data for structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization and identification of this and similar halogenated pyridine derivatives. Detailed, field-proven experimental protocols for acquiring such data are also provided to ensure a self-validating system for spectral analysis.

Introduction

4-Bromo-5-fluoro-2-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential as versatile building blocks in the synthesis of complex organic molecules with diverse biological activities. The precise structural elucidation of these molecules is paramount for their application, and spectroscopic techniques remain the cornerstone of such characterization.

This guide will delve into the predicted spectroscopic signature of 4-Bromo-5-fluoro-2-methoxypyridine, offering a detailed interpretation of its anticipated ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra. The causality behind the predicted spectral features will be explained based on the electronic effects of the substituents on the pyridine ring.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 4-Bromo-5-fluoro-2-methoxypyridine, with the IUPAC numbering of the pyridine ring, is presented below. The substituents—a bromine atom at the 4-position, a fluorine atom at the 5-position, and a methoxy group at the 2-position—each exert distinct electronic influences (inductive and mesomeric effects) that govern the chemical environment of the remaining ring protons and carbons.

Figure 1: Molecular Structure of 4-Bromo-5-fluoro-2-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Bromo-5-fluoro-2-methoxypyridine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methoxy group protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Bromo-5-fluoro-2-methoxypyridine (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 8.0 - 8.2 | d | ~ 2-3 Hz | 1H | H-6 |

| ~ 7.0 - 7.2 | d | ~ 5-6 Hz | 1H | H-3 |

| ~ 3.9 - 4.1 | s | - | 3H | -OCH₃ |

Interpretation:

-

H-6: This proton is adjacent to the electronegative nitrogen atom, which deshields it, causing it to appear at a downfield chemical shift. It is expected to be a doublet due to coupling with the fluorine atom at the 5-position (⁴JHF).

-

H-3: This proton is ortho to the methoxy group and meta to the bromine atom. The electron-donating methoxy group will shield this proton to some extent, shifting it upfield relative to H-6. It is expected to be a doublet due to coupling with the fluorine atom at the 5-position (³JHF).

-

-OCH₃: The protons of the methoxy group are in a shielded environment and will appear as a sharp singlet.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the attached atoms and their electronic effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Bromo-5-fluoro-2-methoxypyridine (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C-2 |

| ~ 105 - 110 | C-3 |

| ~ 115 - 120 (d, ¹JCF ≈ 250-270 Hz) | C-4 |

| ~ 145 - 150 (d, ²JCF ≈ 20-30 Hz) | C-5 |

| ~ 140 - 145 (d, ³JCF ≈ 5-10 Hz) | C-6 |

| ~ 53 - 56 | -OCH₃ |

Interpretation:

-

C-2: This carbon is attached to both the nitrogen and oxygen atoms, leading to a significant downfield shift.

-

C-4 and C-5: These carbons will show large couplings to the fluorine atom. C-4, directly bonded to fluorine, will exhibit a large one-bond coupling constant (¹JCF). C-5, two bonds away, will show a smaller two-bond coupling (²JCF).

-

C-3 and C-6: These carbons will also be influenced by the substituents, and C-6 is expected to show a small three-bond coupling to fluorine (³JCF).

-

-OCH₃: The methoxy carbon will appear in the typical aliphatic region.

Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for 4-Bromo-5-fluoro-2-methoxypyridine (in CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ~ -120 to -140 | dd | ³JFH ≈ 5-6 Hz, ⁴JFH ≈ 2-3 Hz |

Interpretation:

The fluorine atom at the 5-position is expected to resonate in the typical range for fluoroaromatic compounds. The signal will be a doublet of doublets due to coupling with the protons at the 3-position (³JFH) and the 6-position (⁴JFH).

Experimental Protocol for NMR Spectroscopy

Figure 2: Standard workflow for NMR analysis.

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of 4-Bromo-5-fluoro-2-methoxypyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid line broadening.

-

-

Instrument Setup:

-

Insert the sample tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is typically used.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans are usually required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. ¹⁹F is a high-abundance nucleus, so acquisition is generally rapid.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the chemical shift scale using an internal standard (e.g., TMS) or the residual solvent peak.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The IR spectrum of 4-Bromo-5-fluoro-2-methoxypyridine will exhibit characteristic absorption bands for the aromatic ring, C-H, C-O, C-F, and C-Br bonds.

Table 4: Predicted IR Spectroscopic Data for 4-Bromo-5-fluoro-2-methoxypyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600 - 1550 | Strong | C=C and C=N stretching (pyridine ring) |

| 1480 - 1400 | Medium-Strong | Pyridine ring vibrations |

| 1300 - 1200 | Strong | C-O-C asymmetric stretch |

| 1100 - 1000 | Strong | C-F stretch |

| 1050 - 1000 | Medium | C-O-C symmetric stretch |

| 700 - 600 | Medium-Strong | C-Br stretch |

Experimental Protocol for FTIR Spectroscopy

Figure 3: Standard workflow for FTIR analysis.

Objective: To obtain the infrared spectrum to identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Methodology:

-

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 4-Bromo-5-fluoro-2-methoxypyridine sample onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum by the instrument's software.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum.

-

Perform baseline correction if necessary to obtain a flat baseline.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

The mass spectrum of 4-Bromo-5-fluoro-2-methoxypyridine will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio).

Table 5: Predicted Mass Spectrometry Data for 4-Bromo-5-fluoro-2-methoxypyridine

| m/z | Relative Intensity | Assignment |

| 205/207 | ~ 1:1 | [M]⁺ (Molecular ion) |

| 190/192 | ~ 1:1 | [M - CH₃]⁺ |

| 176/178 | ~ 1:1 | [M - C₂H₃]⁺ |

| 126 | Moderate | [M - Br]⁺ |

| 97 | Moderate | [M - Br - C₂H₃]⁺ |

Interpretation and Fragmentation:

-

Molecular Ion ([M]⁺): The presence of two peaks of nearly equal intensity at m/z 205 and 207 is the hallmark of a compound containing one bromine atom.

-

Fragmentation: The fragmentation pattern is likely to involve the loss of the methyl group from the methoxy substituent ([M - CH₃]⁺), followed by the loss of a neutral molecule such as ethene ([M - C₂H₃]⁺). Cleavage of the C-Br bond would result in a fragment at m/z 126.

Figure 4: Predicted fragmentation pathway for 4-Bromo-5-fluoro-2-methoxypyridine.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 4-Bromo-5-fluoro-2-methoxypyridine.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). This can be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Methodology (GC-MS with EI):

-

Sample Preparation:

-

Prepare a dilute solution of 4-Bromo-5-fluoro-2-methoxypyridine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Use a non-polar or medium-polarity column (e.g., DB-5ms).

-

Injector: Split/splitless injector, typically in split mode.

-

Oven Program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 250 °C) to ensure elution.

-

Mass Spectrometer (EI):

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-300

-

Ion Source Temperature: ~230 °C

-

-

-

Data Analysis:

-

Identify the peak corresponding to 4-Bromo-5-fluoro-2-methoxypyridine in the total ion chromatogram.

-

Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions.

-

Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine atom.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 4-Bromo-5-fluoro-2-methoxypyridine. While experimental data is not currently available in public databases, the predictions herein are based on sound spectroscopic principles and data from analogous compounds, offering a reliable reference for researchers. The provided experimental protocols outline a systematic approach for the acquisition and analysis of spectroscopic data, ensuring scientific integrity and trustworthiness in the structural characterization of this and similar molecules.

References

A Technical Guide to the Reactivity of the C-Br Bond in 4-Bromo-5-fluoro-2-methoxypyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-fluoro-2-methoxypyridine is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of the carbon-bromine bond at the C4 position. This guide provides an in-depth analysis of the factors governing this reactivity and its application in cornerstone synthetic transformations. We will explore the electronic landscape of the molecule and delve into the mechanistic nuances and practical execution of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—as well as metal-halogen exchange processes. Each section is supported by field-proven experimental protocols, comparative data, and mechanistic diagrams to furnish researchers with a comprehensive and actionable understanding of this versatile reagent.

The Electronic and Steric Landscape

The reactivity of the C-Br bond in 4-bromo-5-fluoro-2-methoxypyridine is not governed by the bromine atom in isolation. Rather, it is the product of a complex interplay between the inductive and resonance effects of all substituents on the electron-deficient pyridine core.

-

2-Methoxy Group (-OCH₃): This group exerts a powerful electron-donating effect via resonance (+M), pushing electron density into the ring. It is a classic ortho, para-director.[1][2][3] Simultaneously, its oxygen atom exerts a weaker, electron-withdrawing inductive effect (-I). Positioned at C2, it significantly enriches the electron density at the C3 and C5 positions.

-

5-Fluoro Group (-F): Fluorine is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect (-I), which deactivates the ring toward electrophilic substitution.[4] However, like other halogens, it has a weak +M effect. Its placement adjacent to the C-Br bond at C4 is critical, as its powerful -I effect increases the electrophilicity of the C4 carbon, making the C-Br bond more susceptible to oxidative addition by a low-valent metal catalyst.

-

4-Bromo Group (-Br): Bromine serves as an excellent leaving group in numerous transformations. Its reactivity is enhanced by the adjacent electron-withdrawing fluorine atom and the overall electron-deficient nature of the pyridine ring. This combination makes the C4 position the primary site for selective functionalization.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

-

Degassing: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

-

Reaction: Heat the mixture with vigorous stirring to 85-100 °C. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (4%) | K₃PO₄ (3.0) | Dioxane/H₂O | 90 | ~92% [5] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O | 85 | ~88% |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ (5%) | Cs₂CO₃ (2.0) | Toluene/H₂O | 100 | ~85% |

Sonogashira Coupling

The Sonogashira coupling is the premier method for forging a bond between a C(sp²) atom (from the aryl bromide) and a C(sp) atom (from a terminal alkyne). [6]The classic protocol employs a dual-catalyst system: a palladium complex and a copper(I) salt co-catalyst. [7]The copper facilitates the reaction by forming a copper(I) acetylide intermediate, which undergoes transmetalation with the palladium center more readily than the alkyne itself.

-

Catalysts: A palladium source like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ is standard. [7][8]The copper(I) co-catalyst is typically CuI. The synergy between these two metals is key to achieving high reactivity at mild temperatures.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. [8]It serves two purposes: to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and to act as a scavenger for the HBr generated during the reaction.

-

Solvent: Anhydrous solvents like THF, DMF, or toluene are used to prevent the quenching of reactive intermediates. [7]

Caption: Dual catalytic cycles in the Sonogashira coupling.

-

Inert Atmosphere Setup: To a dry Schlenk tube, add 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (CuI, 3-10 mol%).

-

Degassing: Seal the tube, evacuate, and backfill with Argon. Repeat three times.

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv). Finally, add the terminal alkyne (1.1-1.2 equiv) via syringe.

-

Reaction: Stir the mixture at room temperature or warm gently (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

| Coupling Partner | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Temp | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ (5%) | CuI (10%) | Et₃N (2.0) | RT | ~95% |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3%) | CuI (5%) | DIPEA (2.0) | 40 °C | ~91% |

| 1-Hexyne | Pd(PPh₃)₄ (5%) | CuI (10%) | Et₃N (2.0) | 50 °C | ~89% |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative reaction for constructing C-N bonds, coupling aryl halides with a vast array of nitrogen nucleophiles. [9]The reaction is highly sensitive to the choice of ligand and base, as these components dictate the efficiency of the catalytic cycle and prevent catalyst deactivation.

-

Catalyst/Ligand: This reaction requires a palladium(0) source, often generated in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃. The ligand is the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. [10]They promote the challenging reductive elimination step that forms the C-N bond and stabilize the active monoligated Pd(0) species.

-

Base: A strong, non-nucleophilic base is mandatory. [11]Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used. The base deprotonates the amine in the catalytic cycle to form a palladium-amido complex, which is poised for reductive elimination.

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to avoid reacting with the strong base and other sensitive intermediates.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

-

Inert Atmosphere Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.

-

Reagent Addition: Add the 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv) and the amine (1.2 equiv) dissolved in the anhydrous solvent (e.g., toluene).

-

Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.

-

Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

| Amine | Pd Precursor/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd(OAc)₂ (2%) / RuPhos (4%) | K₃PO₄ (2.0) | Toluene | 100 | ~90% |

| Aniline | Pd₂(dba)₃ (1.5%) / XPhos (3.5%) | NaOtBu (1.4) | Dioxane | 110 | ~85% |

| Benzylamine | Pd(OAc)₂ (2%) / BrettPhos (4%) | LHMDS (1.5) | THF | 80 | ~88% |

Metal-Halogen Exchange Reactions

Beyond catalysis, the C-Br bond can be transformed into a potent nucleophile via metal-halogen exchange. This approach opens a different synthetic avenue, allowing for the formation of bonds with a wide range of electrophiles.

Treatment of 4-Bromo-5-fluoro-2-methoxypyridine with a strong organolithium (e.g., n-BuLi) or organomagnesium (e.g., i-PrMgCl·LiCl) reagent can induce a metal-halogen exchange, replacing the bromine with lithium or a magnesium halide. [12]This must be performed at very low temperatures (typically -78 °C) to prevent side reactions, such as decomposition or attack on other sites of the molecule. [12]The resulting organometallic species is a powerful nucleophile that can be trapped with various electrophiles like aldehydes, ketones, CO₂, or alkyl halides.

A key consideration is the potential for competitive deprotonation. The proton at C3 is ortho to the activating methoxy group, making it somewhat acidic. [13]However, the kinetics of halogen-metal exchange are often much faster at low temperatures than deprotonation, especially with reagents like n-BuLi, making the desired transformation feasible.

Caption: Workflow for metal-halogen exchange and electrophilic trapping.

-

Setup: To a flame-dried, three-neck flask under Argon, add a solution of 4-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

-

Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv) in anhydrous THF dropwise.

-

Warming and Quench: Allow the reaction to slowly warm to room temperature. Quench by carefully adding a saturated aqueous solution of NH₄Cl.

-

Work-up and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

The C-Br bond in 4-Bromo-5-fluoro-2-methoxypyridine is a highly reliable and versatile synthetic handle. Its reactivity is predictably governed by the electronic contributions of the adjacent fluoro and para methoxy substituents, making it an ideal substrate for a range of high-yield transformations. It readily participates in the most crucial palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—providing robust access to diverse libraries of functionalized pyridines. Furthermore, its ability to undergo clean metal-halogen exchange unlocks an alternative pathway for nucleophilic functionalization. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to strategically and effectively leverage this key building block in the synthesis of complex molecular targets for drug discovery and materials science.

References

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.

- 4-Bromo-3-fluoro-5-methoxypyridine. MySkinRecipes.

- Pyridine, 2-Fluoro-3-Methoxy. Pipzine Chemicals.

- Are methoxy groups (-OMe) ortho-, para- or meta- directing?

- Advances in Catalytic C–F Bond Activation and Transformation of Arom

- Buchwald–Hartwig amin

- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.

- Activation of Saturated Fluorocarbons to Synthesize Spirobiindanes, Monofluoroalkenes, and Indane Derivatives.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton ePrints.

- Selective activation of C–F bond in organic fluorides under mild and transition-metal-free conditions: From carbosilylation of alkenes to defluoroamin

- Ortho-para directors I. Khan Academy.

- Buchwald-Hartwig Amin

- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.

- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

- Buchwald-Hartwig Coupling. Organic Synthesis.

- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- O-Tetrahydropyran-2-yloxy (O-THP) as an ortho-Directing Group in the Lithiation of Pyridines.

- 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE CAS#: 884495-00-5. ChemicalBook.

- Carbon–fluorine bond cleavage mediated by metalloenzymes.

- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.

- C-F bond activation under transition-metal-free conditions.

- 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis. ChemicalBook.

- Grignard reagent. Wikipedia.

- Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Aakash Institute.

- Ortho Meta Para Directing Effects in EAS Reactions. Leah4Sci.

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.

- Suzuki Coupling. Organic Chemistry Portal.

- Copper-free Sonogashira cross-coupling reactions: an overview.

- Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv

- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.

- 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.

- 2-Bromo-5-fluoropyridine 97 41404-58-4. Sigma-Aldrich.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.

- Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed....

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

Sources

- 1. homework.study.com [homework.study.com]

- 2. Khan Academy [khanacademy.org]

- 3. aakash.ac.in [aakash.ac.in]

- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Role of fluorine in the reactivity of 4-Bromo-5-fluoro-2-methoxypyridine

An In-Depth Technical Guide to the Role of Fluorine in the Reactivity of 4-Bromo-5-fluoro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-fluoro-2-methoxypyridine is a highly versatile heterocyclic building block pivotal in medicinal chemistry and materials science. Its synthetic utility is dictated by a nuanced interplay of electronic effects from its three substituents: the methoxy, bromo, and fluoro groups. This technical guide provides an in-depth analysis of the molecule's reactivity, focusing specifically on the decisive role of the fluorine atom. We will explore how fluorine's potent inductive effect, coupled with the properties of the other substituents, governs the regioselectivity and feasibility of key transformations, including Nucleophilic Aromatic Substitution (SNAr), metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. This document serves as a resource for chemists to understand, predict, and strategically leverage the unique chemical behavior of this important synthetic intermediate.

Molecular Architecture and the Electronic Landscape

The reactivity of any polysubstituted aromatic ring is a consequence of the combined electronic influences of its substituents. In 4-Bromo-5-fluoro-2-methoxypyridine, the pyridine core, an electron-deficient (π-deficient) heterocycle, is further modulated by a delicate balance of competing inductive and resonance effects.

-

The Methoxy Group (-OCH₃) at C-2: As a substituent, the methoxy group exerts a dual effect. It is strongly electron-donating through resonance (+M effect) by donating a lone pair from the oxygen into the ring's π-system. Simultaneously, it is electron-withdrawing through induction (-I effect) due to the high electronegativity of the oxygen atom. In pyridines, the +M effect typically dominates, increasing electron density, particularly at the ortho (C-3) and para (C-5) positions.

-

The Bromo Group (-Br) at C-4: Halogens also exhibit a dual nature. Bromine is strongly electron-withdrawing via the inductive (-I) effect but weakly electron-donating through resonance (+M). For bromine and other heavier halogens, the inductive effect is the primary determinant of reactivity.

-

The Fluoro Group (-F) at C-5: Fluorine is the most electronegative element, giving it the strongest inductive electron-withdrawing (-I) effect among all substituents.[1] While it also possesses a +M resonance effect, it is significantly weaker compared to its -I effect. The addition of fluorine atoms to an aromatic ring creates new π-orbitals that can further stabilize the ring system.[2][3] This powerful electron-withdrawing nature profoundly decreases the electron density of the pyridine ring, a phenomenon that is central to its reactivity.[4]